1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the reaction of piperidine with ethyl chloroacetate to form 3-oxopiperidine.
Protection: The 3-oxopiperidine is then reacted with tetrabutylammonium trifluorosilicate to form the corresponding N-BOC protected amide.
Final Product: The N-BOC protected amide is then reacted with dimethyl oxalate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 1,4-diazepane-1,3-dicarboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate
- tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- tert-Butyl 3-(propan-2-yl)-1,4-diazepane-1-carboxylate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 1,4-diazepane-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9-15(8-6-7-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSZWLYPHNEPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCCN1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145819 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850786-99-1 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850786-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl hexahydro-1H-1,4-diazepine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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